Cas no 338410-92-7 (4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide)

4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
- Oprea1_851377
- MLS000755848
- HMS2599C09
- SMR000337879
- 4-fluoro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide
- 4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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- MDL: MFCD00231373
- インチ: 1S/C16H16FN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
- InChIKey: BYXKACUKLNTEDX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)F)(NC1=C(C)C(C)=CC2=C1N=CN2C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 516
- トポロジー分子極性表面積: 72.4
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB299781-100 mg |
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide; . |
338410-92-7 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB299781-100mg |
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide; . |
338410-92-7 | 100mg |
€283.50 | 2025-02-14 | ||
Ambeed | A907600-1g |
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzodiazol-4-yl)benzene-1-sulfonamide |
338410-92-7 | 90% | 1g |
$350.0 | 2024-04-19 |
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide 関連文献
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamideに関する追加情報
4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide: A Comprehensive Overview
The compound with CAS No 338410-92-7, known as 4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzenesulfonamide group with a benzimidazole ring system. The presence of a fluorine atom at the para position of the benzene ring further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its benzimidazole core is known to exhibit significant antioxidant properties, making it a promising candidate for applications in neurodegenerative diseases. Additionally, the sulfonamide group contributes to its ability to act as a kinase inhibitor, which is crucial in targeting various oncogenic pathways. Researchers have reported that this compound demonstrates selective inhibition against specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
The synthesis of 4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves a multi-step process that begins with the preparation of the benzimidazole derivative. The introduction of the fluorine atom and subsequent sulfonation are critical steps that determine the compound's final properties. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.
In terms of applications, this compound has shown remarkable potential in the field of materials science. Its ability to form stable metal complexes has led to its use in the development of advanced electronic materials. For instance, studies have demonstrated that this compound can act as a ligand in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis.
Furthermore, the benzimidazole moiety in this compound has been found to exhibit strong fluorescent properties under UV light. This characteristic makes it an ideal candidate for use in biosensing applications. Recent research has explored its potential as a fluorescent probe for detecting metal ions in aqueous solutions, which could have significant implications in environmental monitoring and clinical diagnostics.
The combination of its unique structure and versatile functional groups makes 4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide a valuable compound for both academic and industrial research. Its role in drug discovery and materials science underscores its importance as a multifunctional molecule with wide-ranging applications.
338410-92-7 (4-Fluoro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide) 関連製品
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